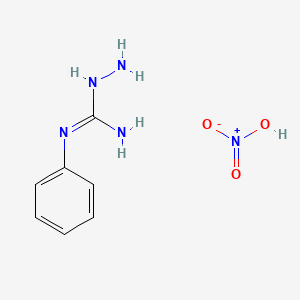![molecular formula C10H10BrFO B13585039 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B13585039.png)
1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a cyclopropanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol typically involves the reduction of 4-bromo-3-fluorobenzaldehyde followed by cyclopropanation. The reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The cyclopropanation step often employs diazomethane or similar reagents to introduce the cyclopropane ring .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation techniques.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: Hydrogenation catalysts (e.g., palladium on carbon)
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base
Major Products:
Oxidation: 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropanone
Reduction: 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropane
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes or receptors. The cyclopropanol group may also play a role in its biological activity by affecting the compound’s overall conformation and stability .
Comparación Con Compuestos Similares
- 4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
- 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol
Uniqueness: 1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol is unique due to its cyclopropanol group, which imparts distinct chemical and physical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H10BrFO |
|---|---|
Peso molecular |
245.09 g/mol |
Nombre IUPAC |
1-[(4-bromo-3-fluorophenyl)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C10H10BrFO/c11-8-2-1-7(5-9(8)12)6-10(13)3-4-10/h1-2,5,13H,3-4,6H2 |
Clave InChI |
LNZDTMIICMTJGW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC(=C(C=C2)Br)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


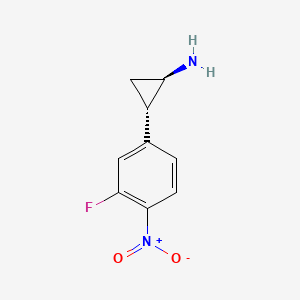
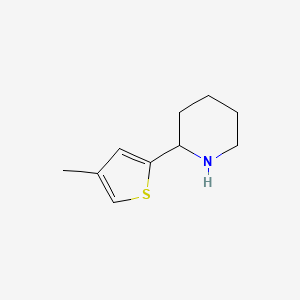
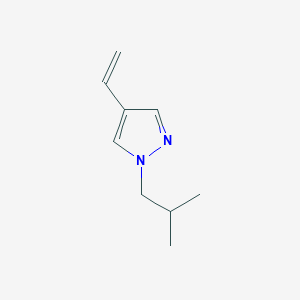

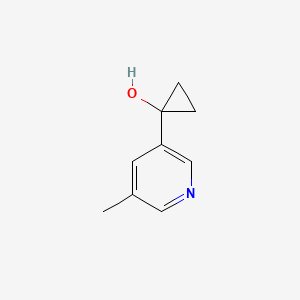
![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)


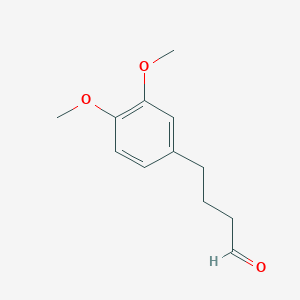
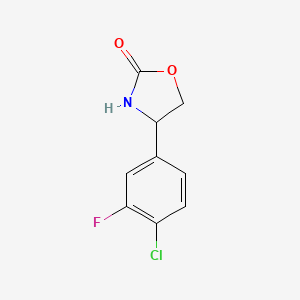

![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
